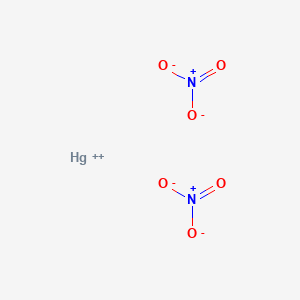

Mercuric nitrate

Hg(NO3)2

HgN2O6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Hg(NO3)2

HgN2O6

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water; insoluble in ethanol

Solubility in water: good

Synonyms

Canonical SMILES

Mercuric nitrate, with the chemical formula Mercury(II) nitrate (Hg(NO₃)₂), is an inorganic compound that appears as a white crystalline solid. It is highly soluble in water and forms colorless or white hydrates, which may contain varying amounts of water of crystallization. The compound is known for its toxicity and potential for environmental harm, particularly to aquatic life. Its melting point is approximately 79 °C, and it has a density of about 4.3 g/cm³ for the monohydrate form .

- Decomposition: When heated, mercuric nitrate decomposes into nitrogen dioxide (NO₂), oxygen (O₂), and mercury(II) oxide (HgO):

- Formation of Mercuric Chloride: It reacts with chloride ions to form mercuric chloride:

- Complex Formation: In analytical chemistry, mercuric nitrate can form complexes with indicators such as diphenylcarbazone, used in titrations to determine chloride concentrations .

Mercuric nitrate is highly toxic and poses significant health risks. Exposure can lead to symptoms such as respiratory distress, skin irritation, and gastrointestinal issues. Chronic exposure may cause damage to the kidneys and nervous system. Due to its toxicity, it has been historically linked to mercury poisoning incidents, notably among hatters in the 19th century . The compound is classified as a severe marine pollutant and poses risks to aquatic ecosystems .

Mercuric nitrate has several applications across different fields:

- Analytical Chemistry: Used as a reagent in various analytical methods, particularly for determining chloride concentrations.

- Organic Synthesis: Acts as an oxidizing agent in organic reactions.

- Manufacturing: Utilized in producing mercury fulminate and other mercury compounds .

- Laboratory Use: Employed in nitrification reactions and as a qualitative reagent in specific tests like the Zeisel test .

Research indicates that mercuric nitrate can interact with various biological molecules, leading to toxic effects. Studies have shown that it can bind to proteins, disrupting their function and leading to cellular damage. Furthermore, its interactions with chloride ions are significant in analytical chemistry, where it is used to quantify chloride levels through titration methods .

Several compounds share similarities with mercuric nitrate, particularly regarding their mercury content and chemical behavior. Here are some notable comparisons:

| Compound Name | Chemical Formula | Properties | Unique Features |

|---|---|---|---|

| Mercury(I) Nitrate | Hg₂(NO₃)₂ | Less toxic than mercuric nitrate | Exists as a dimer; lower oxidation state |

| Mercury(II) Chloride | HgCl₂ | Highly soluble; used in various applications | More stable than mercuric nitrate |

| Mercury(II) Acetate | Hg(C₂H₃O₂)₂ | Soluble; used in organic synthesis | Acts as a precursor for organomercury compounds |

| Mercury(II) Oxide | HgO | Insoluble; used in medicinal applications | Less toxic; often used as an antiseptic |

Mercuric nitrate's unique characteristics lie in its specific reactivity patterns and its role as a potent oxidizing agent compared to other mercury compounds. Its high toxicity also differentiates it from many similar substances .

Physical Description

COLOURLESS CRYSTALS OR WHITE HYGROSCOPIC POWDER.

Color/Form

Deliquescent crystalline

White granules or crystalline powder; colorless, rhombic crystals.

Density

4.3 at 20 °C (solid)

4.4 g/cm³

Odor

Melting Point

UNII

Related CAS

GHS Hazard Statements

H272 (51.35%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H300+H310+H330 (51.35%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H300 (98.65%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (98.65%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (98.65%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (98.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (98.65%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Associated Chemicals

Wikipedia

Drug Warnings

Biological Half Life

IN FEMALE FISH (POECILIA RETICULATA) ACCUMULATION RATES OF MERCURY FROM MERCURIC NITRATE OR METHYL MERCURY CHLORIDE IN DEIONIZED WATER AT 0.1-20 NG HG/ML INCR WITH INCR HG CONCN & DECR IN PRESENCE OF COMPLEXING AGENTS. RELEASE OF MERCURIC NITRATE FROM FISH OCCURRED IN 2 STEPS WITH HALF-LIFE OF 4.2 & 67.7 DAYS. THE MERCURY RELEASED FROM MERCURIC NITRATE EXPOSED FISH IN THE 2ND STEP INCREASED WITH INCREASING EXPOSURE TIME & REPRESENTS MERCURY CONVERTED TO METHYL MERCURY IN THE FISH.

Methods of Manufacturing

General Manufacturing Information

12C - indicates a substance that is prohibited to be exported from the Unites States under TSCA section 12(c).